6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid
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Overview
Description
6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to interact with a broad range of biological targets . For instance, some imidazole derivatives have shown anti-inflammatory activity by inhibiting COX-1 and COX-2 .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
It’s worth noting that imidazole is a highly soluble compound, which suggests that it may have good bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of imidazole derivatives can be influenced by various factors, including the pattern and position of substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of amido-nitriles or the use of Suzuki–Miyaura coupling reactions. For instance, the cyclization of amido-nitriles can be achieved under mild reaction conditions, allowing for the inclusion of various functional groups . The Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is another method used for the synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the imidazole and pyrazine rings .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of catalysts and functional materials for various industrial processes.
Comparison with Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its broad range of chemical and biological properties.
Pyrazine: A six-membered heterocyclic compound with two nitrogen atoms, used in various chemical and pharmaceutical applications.
Uniqueness: 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is unique due to its combination of imidazole and pyrazine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications and makes it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
6-imidazol-1-ylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBMCKRIOUAIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1534898-66-2 |
Source
|
Record name | 6-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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